LMK-235

Catalog No.
S548546
CAS No.
1418033-25-6
M.F
C15H22N2O4
M. Wt
294.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LMK-235

CAS Number

1418033-25-6

Product Name

LMK-235

IUPAC Name

N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethylbenzamide

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

InChI

InChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

VRYZCEONIWEUAV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C

Solubility

Soluble in DMSO, not in water

Synonyms

LMK235; LMK 235; LMK-235.

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C

Description

The exact mass of the compound N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide is 294.15796 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LMK-235 is a selective inhibitor of histone deacetylases 4 and 5, classified as a small molecule compound. It has garnered attention for its potential therapeutic applications in various diseases due to its ability to modulate gene expression by altering histone acetylation levels. The compound specifically inhibits the enzymatic activity of these histone deacetylases, which play crucial roles in the regulation of cellular processes such as differentiation, proliferation, and apoptosis. LMK-235 has been shown to have significant effects on bone metabolism, inflammation, and neuroprotection, making it a compound of interest in both oncology and regenerative medicine .

The mechanism of action of LMK235 is currently under investigation. One possibility is that it functions as a histone deacetylase (HDAC) inhibitor []. HDACs are enzymes that remove acetyl groups from histones, which are proteins that package DNA in the nucleus. Inhibition of HDACs can alter gene expression, and this may be relevant to LMK235's potential therapeutic effects [].

  • Biological Activity: The presence of a hydroxyl amine group and a carbonyl group suggests the molecule might have biological activity. Hydroxyl amines can participate in hydrogen bonding and form linkages with biomolecules, while carbonyl groups can act as hydrogen bond acceptors and participate in various biochemical reactions [, ]. Further research would be needed to determine if N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide binds to specific targets or exhibits any enzymatic activity.
  • Medicinal Chemistry: The 3,5-dimethyl benzamide moiety is a common scaffold found in many bioactive molecules, including some with analgesic and anti-inflammatory properties []. This suggests N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide could be a potential candidate for further investigation in medicinal chemistry, although in-vitro and in-vivo studies would be necessary to assess its therapeutic potential.

LMK-235 functions primarily through the inhibition of histone deacetylases, leading to increased acetylation of histones and other non-histone proteins. This alteration in acetylation status can affect various signaling pathways, including those involved in inflammation and cell survival. For instance, LMK-235 has been shown to inhibit the phosphorylation of nuclear factor kappa B (NF-κB) and Smad2/3 pathways, which are critical for osteoclast differentiation and inflammatory responses . The compound's mechanism involves direct binding to the catalytic site of histone deacetylases, thus blocking their activity .

The biological activity of LMK-235 is characterized by its effects on multiple cell types. In osteoblasts and osteoclasts, LMK-235 promotes osteoblast formation while inhibiting osteoclastogenesis, which is beneficial for treating bone diseases such as osteoporosis. In cancer models, it exhibits cytotoxic effects by inducing apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic markers . Furthermore, LMK-235 has demonstrated anti-inflammatory properties by suppressing macrophage polarization and cytokine production in response to lipopolysaccharide stimulation .

LMK-235 has several promising applications:

  • Bone Diseases: Its ability to inhibit osteoclast differentiation while promoting osteoblast formation positions it as a potential treatment for osteoporosis and other bone-related disorders.
  • Cancer Therapy: The compound's cytotoxic effects against various cancer cell lines suggest its utility in cancer treatment, particularly in tumors where histone deacetylase activity is dysregulated.
  • Neuroprotection: Research indicates that LMK-235 may protect dopaminergic neurons from degeneration associated with neurodegenerative diseases like Parkinson's disease .
  • Anti-inflammatory Treatments: Its role in modulating inflammatory pathways makes it a candidate for therapies targeting chronic inflammatory conditions.

Studies have shown that LMK-235 interacts with several cellular pathways. It inhibits the NF-κB signaling pathway, which is crucial for inflammatory responses and osteoclast differentiation. Additionally, LMK-235 affects the Smad signaling pathway involved in fibrosis and inflammation. These interactions highlight its potential as a therapeutic agent not only for bone diseases but also for conditions characterized by excessive inflammation or fibrosis .

Several compounds exhibit similar mechanisms of action or target histone deacetylases:

CompoundTargeted HDACsUnique Features
LMK-235HDAC4/5Selective inhibitor with applications in bone health and neuroprotection
VorinostatPan-HDACApproved for cutaneous T-cell lymphoma; broader HDAC inhibition
Trichostatin APan-HDACNatural product with potent anti-cancer properties
RomidepsinHDAC1/2Used in treating peripheral T-cell lymphoma
BelinostatPan-HDACApproved for hematologic malignancies

LMK-235 stands out due to its selective inhibition of HDAC4 and HDAC5 specifically, which may lead to fewer side effects compared to pan-HDAC inhibitors that affect multiple isoforms indiscriminately . This selectivity may enhance its therapeutic profile in treating specific diseases while minimizing toxicity.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

294.15795719 g/mol

Monoisotopic Mass

294.15795719 g/mol

Heavy Atom Count

21

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Hansen FK, Sumanadasa SD, Stenzel K, Duffy S, Meister S, Marek L, Schmetter R, Kuna K, Hamacher A, Mordmüller B, Kassack MU, Winzeler EA, Avery VM, Andrews KT, Kurz T. Discovery of HDAC inhibitors with potent activity against multiple malaria parasite life cycle stages. Eur J Med Chem. 2014 Jul 23;82:204-13. doi: 10.1016/j.ejmech.2014.05.050. Epub 2014 May 22. PubMed PMID: 24904967.
2: Marek L, Hamacher A, Hansen FK, Kuna K, Gohlke H, Kassack MU, Kurz T. Histone deacetylase (HDAC) inhibitors with a novel connecting unit linker region reveal a selectivity profile for HDAC4 and HDAC5 with improved activity against chemoresistant cancer cells. J Med Chem. 2013 Jan 24;56(2):427-36. doi: 10.1021/jm301254q. Epub 2013 Jan 8. PubMed PMID: 23252603.

Explore Compound Types